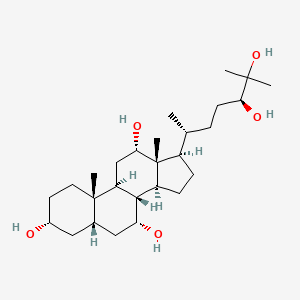

Cholestane-3,7,12,24,25-pentol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cholestane-3, 7, 12, 24, 25-pentol belongs to the class of organic compounds known as pentahydroxy bile acids, alcohols and derivatives. These are bile acids, alcohols or derivatives bearing five hydroxyl groups. Cholestane-3, 7, 12, 24, 25-pentol is considered to be a practically insoluble (in water) and relatively neutral molecule. Cholestane-3, 7, 12, 24, 25-pentol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, cholestane-3, 7, 12, 24, 25-pentol is primarily located in the membrane (predicted from logP) and cytoplasm.

Scientific Research Applications

Biomarker for Epithelial Ovarian Cancer

One of the most significant applications of Cholestane-3,7,12,24,25-pentol is its identification as a potential biomarker for epithelial ovarian cancer (EOC). A study utilized a two-step metabolomics strategy to analyze serum samples from healthy individuals and patients with benign ovarian tumors and EOC. The results indicated that 27-nor-5β-cholestane-3α,7α,12α,24,25 pentol glucuronide (referred to as CPG) was significantly elevated in EOC tissues compared to benign tumors. This finding suggests that CPG could serve as a complementary diagnostic marker alongside traditional markers like CA125 .

Role in Liver Disease and Metabolic Disorders

This compound has also been linked to liver diseases and disorders related to lipid metabolism. Research has shown that the presence of this compound in urine can indicate liver dysfunction. Specifically, it has been associated with conditions such as familial giant cell hepatitis and other cholestatic liver diseases . The urinary excretion patterns of different isomers of this pentol provide insights into the underlying metabolic pathways affected by these diseases.

Synthesis and Structural Studies

The synthesis of this compound and its derivatives has been extensively studied to understand their structural properties and biosynthetic pathways. For instance, researchers have synthesized various diastereoisomers of the compound to explore their stereochemistry and biological activity. This work is crucial for developing authentic standards for analytical methods such as mass spectrometry .

Analytical Applications

This compound is utilized in analytical chemistry for quantifying bile alcohols in biological samples. Calibration curves have been established to measure the concentration of this compound in different biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). These analytical methods are essential for understanding the metabolic profiles associated with various health conditions .

Clinical Implications

The clinical implications of this compound extend beyond diagnostics; they also include therapeutic potential. Understanding the metabolic pathways involving this compound may lead to novel therapeutic strategies for managing conditions like liver disease and cancer. Ongoing research aims to elucidate these pathways further and assess the therapeutic efficacy of targeting them.

Summary Table: Applications of this compound

Chemical Reactions Analysis

Glucuronidation and Hydrolysis Reactions

Cholestane-3,7,12,24,25-pentol is predominantly excreted as its glucuronide conjugate in humans. The glucuronidation process involves coupling the aglycone (pentol) with glucuronic acid via enzymatic action (e.g., UDP-glucuronosyltransferases). A synthetic pathway for the glucuronide derivative was achieved through:

-

Protection of hydroxyl groups as triacetates (e.g., compound 13 from cholic acid derivatives) .

-

Cross-metathesis of alkenes (e.g., compound 14 and 5a ) to form intermediates like 15 .

-

Trichloroacetimidate activation for glucuronic acid coupling, yielding protected glucuronide 12 , followed by deprotection to produce 27-nor-5β-cholestane-3α,7α,12α,24R,25S pentol glucuronide (1a ) .

Hydrolysis of the glucuronide back to the aglycone is facilitated by β-glucuronidase, confirming the stereochemistry of the released pentol .

Stereochemical Modifications

The C24 and C25 stereochemistry significantly impacts biological activity. Four diastereoisomers were synthesized and characterized:

| Diastereoisomer | Configuration (C24, C25) | Key Identification Method |

|---|---|---|

| 2a | R, S | LCMS retention time |

| 2b | S, R | GC of acetonide-TMS derivatives |

| 2c | R, R | Lanthanide-induced CD |

| 2d | S, S | NMR and MS |

The 24R,25S isomer (2a ) was identified as the major urinary metabolite in healthy individuals, while 24S,25R (2b ) is a minor component .

Cross-Metathesis Reactions

Cross-metathesis is pivotal in synthesizing the aglycone backbone:

-

Substrates : Alkenes derived from cholic acid (e.g., 14 ) and pentenol derivatives (e.g., 5a ) .

-

Catalyst : Ruthenium-based catalysts (e.g., Grubbs II).

-

Outcome : Formation of 15 as a mixture of alkenes, subsequently reduced to yield the saturated pentol .

Isotopic Labeling for Quantitation

Deuterium-labeled analogs (e.g., 16 ) were synthesized for mass spectrometry applications:

-

Oxidative decarboxylation of cholic acid-d4 to form alkene 14 .

-

Cross-metathesis with pentenol derivatives.

-

Reduction and deprotection to yield d4-labeled 27-nor-5β-cholestane-3α,7α,12α,24R,25S pentol (16 ) .

Oxidation and Hydroxylation Pathways

-

Performic Acid Oxidation : Used to synthesize 5β-cholestane-3α,7α,12α,24xi,25-pentol from unsaturated triol precursors, avoiding contamination by 25,26-pentol derivatives .

-

Sharpless Asymmetric Dihydroxylation : Enabled stereospecific synthesis of 24-nor-5β-cholestane-3α,7α,12α,23,25-pentols, revealing unexpected stereochemical outcomes .

Fragmentation in Mass Spectrometry

The glucuronide derivative (1a ) fragments to produce:

Biological Relevance

Properties

CAS No. |

58580-61-3 |

|---|---|

Molecular Formula |

C27H48O5 |

Molecular Weight |

452.7 g/mol |

IUPAC Name |

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |

InChI |

InChI=1S/C27H48O5/c1-15(6-9-22(30)25(2,3)32)18-7-8-19-24-20(14-23(31)27(18,19)5)26(4)11-10-17(28)12-16(26)13-21(24)29/h15-24,28-32H,6-14H2,1-5H3/t15-,16+,17-,18-,19+,20+,21-,22+,23+,24+,26+,27-/m1/s1 |

InChI Key |

NHPWQASMMFUHIZ-YBMOUMCLSA-N |

SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Isomeric SMILES |

C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Key on ui other cas no. |

58580-61-3 |

physical_description |

Solid |

Synonyms |

5-beta-cholestane-3 alpha,7 alpha,12 alpha,24 beta,25-pentol cholestane-3,7,12,24,25-pentol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.